molecular formula C12H25N B1265652 Azacyclotridecane CAS No. 295-03-4

Azacyclotridecane

Cat. No.: B1265652
CAS No.: 295-03-4
M. Wt: 183.33 g/mol
InChI Key: UFADJPZTTUWZMP-UHFFFAOYSA-N
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Description

Azacyclotridecane is a type of organic compound that is composed of three cycloalkanes and one alkyne. It is an important building block for organic synthesis, as it can be used to create polycyclic aromatic hydrocarbons (PAHs) and polycyclic aliphatic hydrocarbons (PAHs). This compound is also used as a starting material in the synthesis of various other compounds, such as pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

1. Solubility and Thermodynamics

Azacyclotridecan-2-one's solubility and solution thermodynamics in various solvents are critical for the purification and performance improvement of crystalline products in industry. The solubility in different solvents like methanol, ethanol, and acetone, among others, increases with temperature. Models like the modified Apelblat equation and the NRTL model have been used to correlate experimental data for design optimization in industrial applications (Wu & Li, 2019).

2. Complexation with Metals

Azacyclotridecane has shown interesting properties in forming complexes with metals. For instance, its complex with copper(II) possesses high molar absorptivity, making it useful for the spectrophotometric determination of copper (Delgado, da Silva & Vaz, 1986). Furthermore, studies on the CuII-1,4,7,10-tetrathis compound ([13]aneN4) complex revealed its unique thermodynamic and kinetic properties (Kodama & Kimura, 1975).

3. Synthetic Applications

This compound derivatives are used in various synthetic processes. For example, azacyclotridecan-2-one serves as a starting material for nylon-12, prepared through Beckmann rearrangement of cyclododecanone oxime, catalyzed by cyanuric chloride and ZnCl2 (Furuya, Ishihara & Yamamoto, 2005).

4. Lanthanide Complex Studies

The lanthanide(III) complexes of 1,4,7,10-tetra-azacyclotridecane-1,4,7,10-tetra-acetic acid have been studied using 1H NMR techniques, providing insights into their conformation in solution and potential applications in fields like catalysis and materials science (Ascenso, Delgado & da Silva, 1986).

5. Enthalpy of Formation and Phase Transitions

Studies on the enthalpy of formation and phase transitions of azacyclotridecan-2-one, and its derivatives, contribute to understanding their physical properties, which is important for chemical synthesis and material science applications (Emel’yanenko et al., 2013).

6. CO2 Fixation and Zinc Complex Formation

Research on this compound interacting with zinc(II) and CO2 in alkaline methanol solution showed the formation of unique zinc carbamate structures. This has implications for understanding the reactivity of tetra-azamacrocycle ligated Zn(II) complexes, potentially influencing enzyme model studies (Notni et al., 2008).

Properties

IUPAC Name

azacyclotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFADJPZTTUWZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCNCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183696
Record name Azacyclotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295-03-4
Record name Azacyclotridecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=295-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacyclotridecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azacyclotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azacyclotridecane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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